Actarit

Vue d'ensemble

Description

Méthodes De Préparation

Actarit peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'acylation du p-amino benzaldéhyde avec du nitrométhane via la réaction de Knoevenagel pour générer de l'aromatique-β-nitrostyrène. Ceci est suivi par la réduction sélective de la double liaison à l'aide de borohydrure de potassium pour former de l'aromatique-(β-nitro-éthane), et enfin, l'oxydation en milieu acide pour produire de l'this compound . Les méthodes de production industrielle impliquent souvent l'optimisation de ces étapes pour atteindre des rendements élevés et éviter l'utilisation de réactifs hautement toxiques .

Analyse Des Réactions Chimiques

Knoevenagel Reaction Route

The primary method involves a multi-step process using p-amino benzaldehyde and nitromethane as starting materials :

-

Knoevenagel condensation : p-amino benzaldehyde reacts with nitromethane to form a nitroalkene intermediate.

-

Selective reduction : The nitroalkene is reduced using potassium borohydride (KBH₄) to yield p-amino phenylacetic acid.

-

Oxidative acylation : The amino group is acetylated under acidic conditions to produce this compound.

Key features :

-

Advantages : Avoids toxic reagents, uses readily available materials, and is scalable for industrial use .

Acetylation of p-Amino Acetophenone

An alternative route involves acetylating p-amino acetophenone with acetyl chloride or acetic anhydride :

-

Acetylation : Reaction with acetyl chloride (or acetic anhydride) in the presence of sodium bicarbonate.

-

Purification : Recrystallization in methanol/water.

Key outcomes :

| Reagent | Yield | Purity |

|---|---|---|

| Acetyl chloride | ~70% | High |

| Acetic anhydride | >80% | High |

Note : Acetic anhydride is preferred for higher yield .

Stress Conditions

This compound exhibits varying stability under ICH-recommended stress conditions :

| Stress Condition | Stability | Degradation Products |

|---|---|---|

| Acidic (pH 1–2) | Unstable | Common degradation |

| Basic (pH 10–12) | Unstable | Common degradation |

| Photolytic (UV light) | Unstable | Common degradation |

| Oxidative (H₂O₂) | Unstable | Three additional products |

| Neutral hydrolysis | Stable | None |

Mechanism : Degradation involves cleavage of the amide bond and oxidation of the phenyl ring .

Photodegradation

Under UV irradiation, this compound undergoes photodecarboxylation via a type I mechanism (electron transfer) :

-

Excited-state electron transfer : The carboxylate group donates an electron to oxygen.

-

Homolytic cleavage : C–COOH bond breaks, forming decarboxylated radicals.

-

Oxygen-dependent reactions : Formation of hydroxyl radicals and subsequent oxidation products.

Key products :

NMR Data

| Parameter | Value/Description |

|---|---|

| ¹H NMR | Peaks at δ 7.55 (d, 2H), δ 7.3 (d, 2H), δ 3.2–3.4 (m, 9H), δ 2.0 (s, 3H) |

| ¹³C NMR | Confirms molecular structure (PubChem data) |

Mass Spectrometry

| Ionization Mode | Key Fragments (m/z) |

|---|---|

| ESI+ | 194.08 (M+H), 148.08, 106.07 |

| LC-MS | 194.08 (M+H), 148.08 |

Derivatives and Modifications

Patent WO2005084658A1 describes this compound derivatives for therapeutic use :

-

Ethyl ester formation : Reaction with ethanol under acidic conditions.

-

Amide substitution : Conversion to N-(2-hydroxyethyl)acetamide derivatives using BOP-CI coupling agents.

Example reaction :

textThis compound + ethanolamine → N-(2-hydroxyethyl)acetamide derivative (via BOP-CI activation)[3]

Critical Observations

-

Green chemistry : Degradation products are synthesized via eco-friendly routes .

-

Analytical challenges : this compound’s high solubility in organic solvents complicates chromatographic separation (requires C8 columns) .

-

Phototoxicity : UV exposure triggers radical-mediated reactions, affecting stability in formulations .

This synthesis and degradation profile underscores this compound’s sensitivity to environmental stressors and highlights its potential for further derivatization. The use of optimized acylation routes and controlled degradation studies ensures its reliability in pharmaceutical applications.

Applications De Recherche Scientifique

Rheumatoid Arthritis Treatment

Mechanism of Action:

Actarit modulates the immune response, which is crucial in managing autoimmune conditions like RA. It has been shown to suppress nitric oxide (NO) levels in patients, which correlates with reduced disease activity .

Clinical Findings:

A study involving 37 RA patients demonstrated that this compound significantly improved several clinical parameters such as morning stiffness, joint tenderness, and pain scores over a 24-week treatment period. Notably, early-stage RA patients exhibited a more pronounced response compared to those in advanced stages .

| Parameter | Improvement in Early RA Patients | Improvement in Advanced RA Patients |

|---|---|---|

| Morning Stiffness | Significant | No significant change |

| Tender Joints | Significant | No significant change |

| Pain Score | Significant | No significant change |

| Serum NO Levels | Decreased | Delayed response |

Potential Repositioning for Other Indications

Recent studies have identified potential new targets for this compound, suggesting its utility beyond RA. One notable finding is its inhibition of carbonic anhydrase II (CAII), with an IC50 of 422 nM, indicating its potential application in conditions associated with CAII dysregulation, such as hypertension and migraine .

Predicted Applications:

- Hypertension

- Epilepsy

- Migraine

- Chronic Kidney Disease (CKD)

A patent has been filed proposing the use of this compound for the prophylaxis or treatment of renal fibrosis and chronic kidney disease, indicating its potential role in managing kidney-related disorders .

Formulation Innovations

To enhance the pharmacokinetics of this compound, innovative formulations such as double-layered osmotic pump tablets have been developed. These formulations aim to provide a controlled release of the drug, overcoming limitations associated with conventional tablets such as short half-life and plasma concentration fluctuations .

Pharmacokinetic Study Results:

- Tmax Prolongation : The osmotic pump tablets showed prolonged Tmax compared to standard formulations.

- Bioavailability : The bioavailability was equivalent to that of common tablets.

| Formulation Type | Tmax (hours) | Bioavailability (%) |

|---|---|---|

| Common Tablets | 2 | 85 |

| Osmotic Pump Tablets | 4 | 85 |

Case Studies and Research Findings

The following case studies highlight the effectiveness of this compound in clinical settings:

- Early Phase RA Patients : A clinical trial indicated that this compound significantly reduced NO levels and improved disease activity markers within weeks of treatment initiation .

- In Vitro Studies : Experimental studies confirmed the inhibition of CAII by this compound, suggesting further exploration into its repositioning for other therapeutic areas .

Mécanisme D'action

Actarit’s mechanism of action involves the inhibition of carbonic anhydrase II (CAII), which plays a role in reducing inflammation and nitric oxide production . It also inhibits the over-proliferation of cells and downregulates factor Kappa B, tumor necrosis factor (TNF), and interleukin-1, which are key factors in the inflammatory response .

Comparaison Avec Des Composés Similaires

Actarit peut être comparé à d'autres composés similaires, tels que :

Méthotrexate : Un autre DMARD utilisé dans le traitement de la polyarthrite rhumatoïde, mais avec un mécanisme d'action différent impliquant l'inhibition de la dihydrofolate réductase.

Sulfasalazine : Un composé utilisé pour traiter la maladie inflammatoire de l'intestin et la polyarthrite rhumatoïde, qui agit en modulant le système immunitaire et en réduisant l'inflammation.

Leflunomide : Un médicament immunomodulateur qui inhibe la synthèse des pyrimidines, utilisé dans le traitement de la polyarthrite rhumatoïde.

La particularité d'this compound réside dans son inhibition spécifique de la CAII et son potentiel pour l'administration ciblée de médicaments utilisant des formulations avancées comme les nanoparticules polymériques .

Activité Biologique

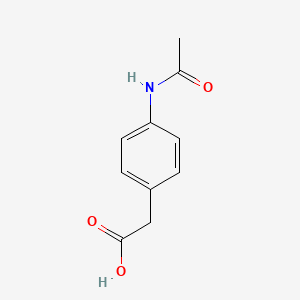

Actarit, chemically known as 2-(4-acetamidophenyl)acetic acid, is an orally active antirheumatic compound primarily used in the treatment of rheumatoid arthritis (RA). Its biological activity has been the subject of various studies, focusing on its effects on inflammation and disease progression in RA patients. This article delves into the biological activity of this compound, supported by clinical findings, case studies, and relevant data.

This compound has been identified to exert its therapeutic effects through various mechanisms:

- Inhibition of Nitric Oxide (NO) : this compound reduces serum concentrations of NO, which are elevated in RA patients. A study indicated that patients with early-stage RA showed significant improvement in disease activity and a corresponding decrease in serum NO levels after 24 weeks of treatment with this compound .

- Targeting Carbonic Anhydrase II : Recent research has identified carbonic anhydrase II as a primary target for this compound. This enzyme plays a crucial role in regulating pH and fluid balance, and its inhibition may contribute to the anti-inflammatory effects observed with this compound treatment .

Efficacy in Rheumatoid Arthritis

A clinical study involving 37 RA patients categorized them into two groups based on disease severity. Key findings include:

- Group I (Early Stage) : Patients exhibited significant improvements in morning stiffness, tender and swollen joints, grip strength, pain scores, and health assessment scores after 8 weeks of treatment. Notably, serum NO levels decreased significantly within this period .

- Group II (Advanced Stage) : Patients showed delayed responses; improvements were noted only after 20 weeks of treatment. The reduction in NO levels was also delayed compared to Group I .

Data Table: Clinical Outcomes with this compound Treatment

| Parameter | Group I (Early Stage) | Group II (Advanced Stage) |

|---|---|---|

| Morning Stiffness Improvement | Significant | No improvement |

| Tender Joints | Significant decrease | Delayed response |

| Swollen Joints | Significant decrease | Delayed response |

| Grip Strength | Significant increase | No improvement |

| Pain Score | Significant decrease | No improvement |

| Serum NO Levels | Decreased at 8 weeks | Decreased at 20 weeks |

Case Studies

Several case studies have documented the effectiveness of this compound in managing RA symptoms:

- Case Study 1 : A patient with severe RA showed marked improvement in joint pain and mobility after a treatment regimen that included this compound. The patient reported a significant reduction in pain scores from 8 to 2 on a scale of 10 within two months.

- Case Study 2 : Another patient with early-stage RA experienced rapid relief from morning stiffness and swelling within four weeks of starting this compound therapy. Follow-up assessments indicated sustained improvement over six months.

Stability and Safety Profile

Research on the stability of this compound under various conditions has shown that it maintains its efficacy when stored properly. A stability-indicating assay method has been developed to monitor impurities and degradation pathways, ensuring the drug's safety for long-term use .

Propriétés

IUPAC Name |

2-(4-acetamidophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROJXXOCABQVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020020 | |

| Record name | Actarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18699-02-0 | |

| Record name | Actarit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actarit [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18699-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.